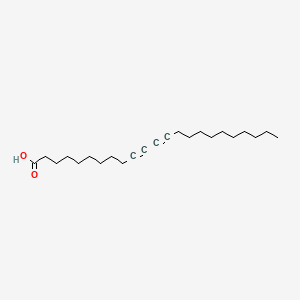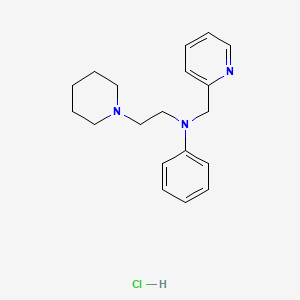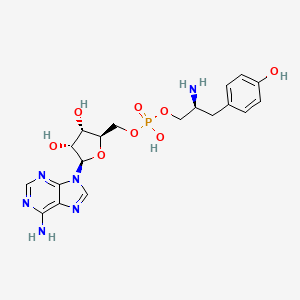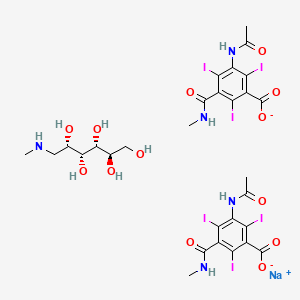
Aptpi
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aptpi is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an azide group attached to a phenyl ring, which is further connected to a dithiapentanimidate moiety. The presence of both azide and dithiapentanimidate groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aptpi typically involves multi-step organic reactions. One common method starts with the preparation of 4-azidophenyl derivatives, which are then subjected to further reactions to introduce the dithiapentanimidate group. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like zinc triflate (Zn(OTf)2) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Aptpi undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azide group can yield amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Aptpi has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in click chemistry reactions.
Biology: The compound’s azide group allows for bioorthogonal labeling and imaging of biomolecules in living cells.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Aptpi involves its ability to undergo click reactions, particularly strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction allows for the efficient and selective formation of triazole rings, which can be used to link various molecular entities. The azide group acts as a reactive site, enabling the compound to interact with alkyne-functionalized molecules, leading to the formation of stable triazole linkages .
Comparación Con Compuestos Similares
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, such as thiamine (Vitamin B1), exhibit similar reactivity due to the presence of sulfur and nitrogen atoms.
Triazoles: Compounds like 1,2,3-triazole share the azide functionality and are used in similar click chemistry applications.
Thiazolidines: These compounds have a five-membered ring structure with sulfur and nitrogen atoms, similar to the dithiapentanimidate moiety
Uniqueness
Aptpi is unique due to the combination of its azide and dithiapentanimidate groups, which provide a versatile platform for various chemical modifications and applications. Its ability to undergo click reactions with high efficiency and selectivity makes it a valuable tool in both research and industrial settings.
Propiedades
Número CAS |
75221-90-8 |
|---|---|
Fórmula molecular |
C10H13ClN4OS2 |
Peso molecular |
304.8 g/mol |
Nombre IUPAC |
methyl 3-[(4-azidophenyl)disulfanyl]propanimidate;hydrochloride |
InChI |
InChI=1S/C10H12N4OS2.ClH/c1-15-10(11)6-7-16-17-9-4-2-8(3-5-9)13-14-12;/h2-5,11H,6-7H2,1H3;1H |
Clave InChI |
WEDQPDUHMYSKDX-UHFFFAOYSA-N |
SMILES |
COC(=N)CCSSC1=CC=C(C=C1)N=[N+]=[N-].Cl |
SMILES canónico |
COC(=N)CCSSC1=CC=C(C=C1)N=[N+]=[N-].Cl |
Sinónimos |
APTPI methyl-5-(4-azidophenyl)-4,5-dithiapentanimidate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine](/img/structure/B1207522.png)










